molecular formula C13H27NO B13478348 n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine

n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine

Cat. No.: B13478348
M. Wt: 213.36 g/mol
InChI Key: UHOHJIYWECGQNP-UHFFFAOYSA-N
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Description

n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopentyl ring substituted with a 2-methoxyethyl group and a 2-methylpropan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine typically involves the following steps:

    Formation of the Cyclopentyl Intermediate: The starting material, cyclopentyl bromide, undergoes a nucleophilic substitution reaction with 2-methoxyethylamine to form the intermediate n-(2-methoxyethyl)cyclopentylamine.

    Alkylation: The intermediate is then subjected to alkylation using 2-bromo-2-methylpropane under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, Sulfonyl chlorides

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Various substituted amines

Scientific Research Applications

n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-1-{[1-(2-methoxyethyl)cyclopentyl]methyl}-3-{[1-(2-methoxyethyl)-2-pyrrolidinyl]methyl}guanidine hydroiodide
  • Cyclopentylamine derivatives

Uniqueness

n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine is unique due to its specific structural features, such as the presence of both a cyclopentyl ring and a 2-methoxyethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-[[1-(2-methoxyethyl)cyclopentyl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C13H27NO/c1-12(2,3)14-11-13(9-10-15-4)7-5-6-8-13/h14H,5-11H2,1-4H3

InChI Key

UHOHJIYWECGQNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1(CCCC1)CCOC

Origin of Product

United States

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